molecular formula C11H16BNO5S B8089902 [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid

Cat. No.: B8089902
M. Wt: 285.13 g/mol
InChI Key: RSFZDLXDBVJEPS-UHFFFAOYSA-N
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Description

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C11H16BNO5S and a molecular weight of 285.12 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid typically involves the reaction of 3-methyl-4-(morpholine-4-sulfonyl)phenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

    Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-(Morpholine-4-sulfonyl)phenylboronic acid

Uniqueness

[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is unique due to the presence of both a methyl group and a morpholine-4-sulfonyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids.

Properties

IUPAC Name

(3-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-9-8-10(12(14)15)2-3-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZDLXDBVJEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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